Boc-MLF TFA

Formyl peptide receptor 1 Chemotaxis inhibition Neutrophil signaling

Boc-MLF TFA is a chemically defined, competitive FPR1 antagonist supplied as a stable trifluoroacetate salt. Unlike the agonist fMLF, it binds with high affinity (Ki ~0.23 μM) without triggering superoxide production or degranulation, making it essential for FPR1 mechanistic studies. Pre-incubate human phagocytes at 1-10 μM to reliably block fMLF-induced chemotaxis or employ as a cold competitor in radioligand assays. Its reversible binding and >95% neutrophil viability up to 30 μM ensure clean, artifact-free results unattainable with unblocked MLF or irreversible antagonists like cyclosporin H.

Molecular Formula C27H40F3N3O8S
Molecular Weight 623.7 g/mol
Cat. No. B8075239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-MLF TFA
Molecular FormulaC27H40F3N3O8S
Molecular Weight623.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)NC(=O)OC(C)(C)C.C(=O)(C(F)(F)F)O
InChIInChI=1S/C25H39N3O6S.C2HF3O2/c1-16(2)14-19(22(30)27-20(23(31)32)15-17-10-8-7-9-11-17)26-21(29)18(12-13-35-6)28-24(33)34-25(3,4)5;3-2(4,5)1(6)7/h7-11,16,18-20H,12-15H2,1-6H3,(H,26,29)(H,27,30)(H,28,33)(H,31,32);(H,6,7)/t18-,19-,20-;/m0./s1
InChIKeyKSQLUTTVVCTBOW-HBSNOMOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-MLF TFA: A Characterized Competitive Antagonist of Formyl Peptide Receptor 1 (FPR1)


Boc-MLF TFA (N-tert-Butyloxycarbonyl-Met-Leu-Phe trifluoroacetate salt) is a synthetic N-blocked tripeptide that functions as a competitive antagonist of the formyl peptide receptor 1 (FPR1) in human phagocytes [1]. Unlike the canonical agonist N-formyl-Met-Leu-Phe (fMLF), the Boc (tert-butyloxycarbonyl) protecting group prevents receptor activation while retaining high-affinity binding [1]. This compound is commonly supplied as a TFA salt to improve solubility and handling for in vitro chemotaxis, calcium flux, and enzyme release assays .

Why Boc-MLF TFA Cannot Be Substituted by Unblocked MLF or Other In-Class Peptides


Generic substitution of Boc-MLF TFA with unblocked MLF (Met-Leu-Phe) or with the agonist fMLF results in fundamentally different pharmacological outcomes: MLF lacks both the formyl and Boc groups and exhibits negligible FPR1 affinity, while fMLF is a full agonist that induces chemotaxis, superoxide production, and granule release [1]. Even among antagonists, structural variations in the N-terminal blocking group (e.g., tBoc vs. carbobenzoxy) alter binding kinetics and selectivity, making direct interchange without quantitative validation inappropriate [2]. The following evidence guide provides quantifiable differentiation against the most relevant comparators.

Quantitative Evidence Guide: Boc-MLF TFA vs. fMLF, MLF, and Cyclosporin H


Competitive Antagonism of FPR1 Without Agonist Activity: Boc-MLF TFA vs. fMLF

In a direct head-to-head comparison using human neutrophil membranes, Boc-MLF TFA competitively inhibited [3H]-fMLF binding with a Ki of 0.23 ± 0.04 μM, while the comparator fMLF bound with a Ki of 1.2 ± 0.3 nM [1]. In functional assays, Boc-MLF TFA at concentrations up to 10 μM produced no detectable superoxide anion release (0% of fMLF maximal response), confirming pure antagonism, whereas fMLF exhibited an EC50 of 8.2 nM for superoxide production [1].

Formyl peptide receptor 1 Chemotaxis inhibition Neutrophil signaling

Boc-MLF TFA Retains FPR1 Selectivity Over MLF (Unblocked Tripeptide)

Cross-study comparable evidence shows that removal of the Boc group to yield MLF (Met-Leu-Phe) reduces FPR1 affinity by >1000-fold. In a radioligand binding assay, Boc-MLF TFA displaced [3H]-fMLF with an IC50 of 0.8 μM, whereas MLF exhibited an IC50 > 100 μM [1]. Consequently, MLF is inactive as either an agonist or antagonist in neutrophil chemotaxis assays at concentrations up to 100 μM [1].

Peptide structure-activity Receptor selectivity Inactive control

Reversible Antagonism Without Cytotoxicity: Boc-MLF TFA vs. Cyclosporin H

In a direct head-to-head comparison using human neutrophils, Boc-MLF TFA (10 μM) inhibited fMLF-induced chemotaxis by 82 ± 5% with full reversibility upon washing (residual inhibition <5%), while the comparator cyclosporin H (1 μM) inhibited chemotaxis by 91 ± 3% but exhibited 28% irreversible inhibition after washout and reduced cell viability by 17% at 10 μM (MTT assay) [1]. Boc-MLF TFA showed no significant viability reduction at 30 μM [1].

Antagonist reversibility Cell viability FPR1 pharmacology

Optimized Application Scenarios for Boc-MLF TFA in FPR1 Antagonism Studies


Negative Control for fMLF-Induced Neutrophil Chemotaxis Assays

Use Boc-MLF TFA at 1-10 μM to pre-incubate human neutrophils (15 min, 37°C) prior to fMLF stimulation to validate that observed chemotaxis is FPR1-dependent. The compound’s complete lack of agonist activity (0% superoxide production) and reversible binding ensure that any residual migration after washout is not artifactually suppressed [1].

Competitive Binding Studies to Determine FPR1 Ligand Selectivity

Employ Boc-MLF TFA as a cold competitor in radioligand binding assays using [3H]-fMLF (1-2 nM) and membranes from FPR1-transfected cells. Its established Ki of 0.23 μM provides a reliable positive control for competitive binding, enabling accurate ranking of test compounds [1].

Safety Pharmacology Screening for Neutrophil-Targeted Therapies

In industrial safety panels, Boc-MLF TFA at concentrations up to 30 μM can be used to rule out FPR1-mediated off-target effects without confounding cytotoxicity, as demonstrated by >95% viability in human neutrophils (MTT assay). This is particularly valuable when comparing to other antagonists like cyclosporin H that show irreversible inhibition [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-MLF TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.